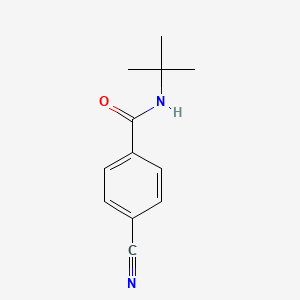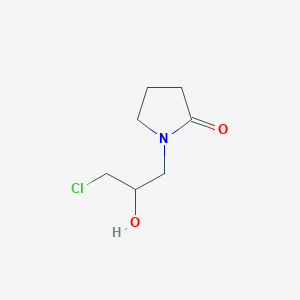
N-tert-butyl 4-cyanobenzamide
Übersicht
Beschreibung
N-tert-butyl 4-cyanobenzamide is an organic compound with the molecular formula C12H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a cyano group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-butyl 4-cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Another method involves the Ritter reaction, where 4-cyanobenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl 4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 4-cyanobenzoic acid.
Reduction: N-tert-butyl-4-aminobenzamide.
Substitution: Various N-alkyl or N-aryl-4-cyanobenzamides.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl 4-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-butyl 4-cyanobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form hydrogen bonds with amino acid residues, while the tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-butyl-4-aminobenzamide
- N-tert-butyl-4-methylbenzamide
- N-tert-butyl-4-chlorobenzamide
Uniqueness
N-tert-butyl 4-cyanobenzamide is unique due to the presence of both the cyano and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The cyano group enhances its ability to participate in hydrogen bonding and electronic interactions, while the tert-butyl group provides steric bulk, influencing its overall molecular behavior .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
N-tert-butyl-4-cyanobenzamide |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
BFLANRKCGYVMDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)




![4-[3-(4-Fluorophenyl)propyl]piperidine](/img/structure/B8597855.png)




